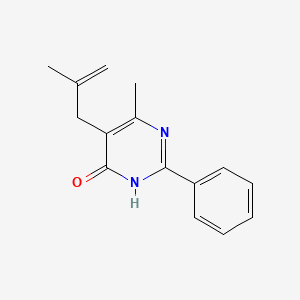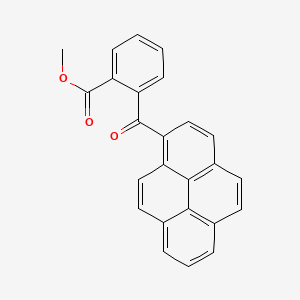![molecular formula C22H21N5O B6120745 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide, also known as P7C3-A20, is a synthetic compound that has shown promising results in various scientific research studies. This compound belongs to the class of triazole derivatives and has been studied extensively for its potential neuroprotective properties.
作用机制
The mechanism of action of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that this compound may act by promoting the survival of newborn neurons in the hippocampus. It has also been suggested that 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide may protect against neuronal death by activating the nicotinamide adenine dinucleotide (NAD) biosynthetic pathway.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of NAD in the brain, which is important for cellular energy metabolism. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential neuroprotective properties. This compound has been shown to protect against neuronal death induced by various neurotoxic agents. However, one of the limitations of using 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide in various neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide and its effects on neuronal survival and function.
In conclusion, 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research studies. This compound has potential neuroprotective properties and has been shown to protect against neuronal death induced by various neurotoxic agents. Further research is needed to fully understand the mechanism of action of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide and its potential therapeutic applications.
合成方法
The synthesis of 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with 1-(4-pyridinyl)propylamine in the presence of coupling reagents. The resulting compound is then purified using various chromatographic techniques to obtain pure 1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide.
科学研究应用
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential neuroprotective properties. It has been shown to promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. This compound has also been shown to protect against neuronal death induced by various neurotoxic agents.
属性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(1-pyridin-4-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-2-20(17-10-12-23-13-11-17)24-22(28)21-15-27(26-25-21)14-18-8-5-7-16-6-3-4-9-19(16)18/h3-13,15,20H,2,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKSVINDGJLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)

![N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6120683.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6120696.png)

![(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6120713.png)
![2,4-dibromo-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6120718.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)
![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)